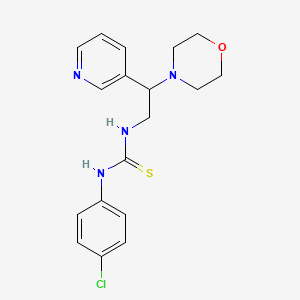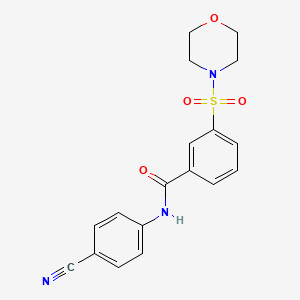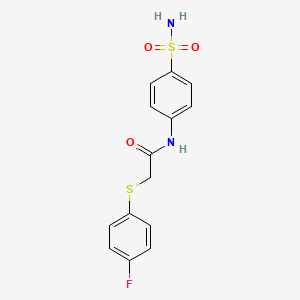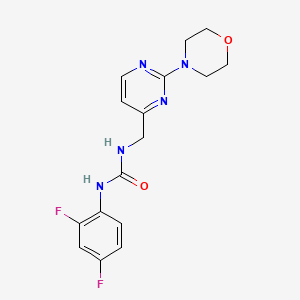![molecular formula C21H20N2O2 B2834493 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea CAS No. 2097924-96-2](/img/structure/B2834493.png)
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea is an organic compound that features a unique structure combining a dihydrobenzofuran moiety and a naphthylmethyl group linked through a urea functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea typically involves multiple steps:
Formation of the Dihydrobenzofuran Intermediate: This step involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions to form the dihydrobenzofuran ring.
Attachment of the Naphthylmethyl Group: The naphthylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, using naphthalene and an appropriate alkylating agent.
Urea Formation: The final step involves the reaction of the dihydrobenzofuran and naphthylmethyl intermediates with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
科学研究应用
Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its potential binding affinity to certain biomolecules.
作用机制
The mechanism by which 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea exerts its effects depends on its interaction with molecular targets. It may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity through competitive or non-competitive inhibition.
Interacting with Receptors: Binding to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Modulating Pathways: Affecting signaling pathways involved in cell growth, differentiation, or apoptosis.
相似化合物的比较
Similar Compounds
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(phenyl)methyl]urea: Similar structure but with a phenyl group instead of a naphthyl group.
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(pyridyl)methyl]urea: Contains a pyridyl group, which may alter its binding properties and biological activity.
Uniqueness
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea stands out due to the combination of the dihydrobenzofuran and naphthylmethyl groups, which may confer unique electronic and steric properties, potentially leading to distinct biological activities and applications.
属性
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-21(23-13-17-14-25-20-11-4-3-10-19(17)20)22-12-16-8-5-7-15-6-1-2-9-18(15)16/h1-11,17H,12-14H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAQBGVTNGTPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(4-Methoxyphenyl)prop-2-enylidene]propanedinitrile](/img/structure/B2834411.png)

![N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2834416.png)


![5-(4-Methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2834421.png)

![2-[[11-acetyl-4-(3-chloro-4-fluorophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2834423.png)

![4-amino-5-[3-(4-ethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2834426.png)
![7-fluoro-2-methyl-3-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2834427.png)
![3-chloro-2-{[1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2834429.png)

![1-(3-methylphenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine](/img/structure/B2834433.png)
